4-(4-Chlorophenyl)oxan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQJXGCJVZABIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017450-84-8 | |
| Record name | 4-(4-chlorophenyl)oxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 4 Chlorophenyl Oxan 4 Amine
Precursor Synthesis and Intermediate Derivatization
The synthesis of 4-(4-chlorophenyl)oxan-4-amine often commences with the preparation of functionalized precursors that are later elaborated to the final product. A common strategy involves the synthesis of an oxane ring bearing a suitable leaving group at the 4-position, which can then be displaced by an amine. For instance, a tetrahydropyran-4-one can serve as a versatile intermediate. This ketone can be synthesized through various methods, including the cyclization of appropriate diols or the oxidation of tetrahydropyran-4-ol.
Once the tetrahydropyran-4-one is obtained, it can be converted to the corresponding oxime, which is then reduced to the primary amine. Alternatively, the ketone can undergo a Grignard reaction with a 4-chlorophenyl magnesium halide, followed by dehydration and subsequent functional group manipulations to introduce the amine.
Another approach involves the preparation of a precursor already containing the 4-(4-chlorophenyl) moiety. This can be achieved by reacting a suitable diol with 4-chlorobenzaldehyde (B46862) under acidic conditions to form a cyclic acetal, which is then further functionalized.
Direct Synthesis Approaches to the Oxan-4-amine Core
Direct methods for constructing the 4-amino-4-aryloxane scaffold are highly sought after for their efficiency. These strategies often involve the simultaneous formation of multiple bonds in a single synthetic operation.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction in the synthesis of this compound. wikipedia.org This approach typically involves the reaction of a nucleophile, such as an amine or its equivalent, with a tetrahydropyran (B127337) ring that has a leaving group at the 4-position. wikipedia.org The success of this reaction is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions. For example, the hydrolysis of an alkyl bromide under basic conditions is a classic nucleophilic substitution. wikipedia.org
The choice of solvent can significantly influence the stereochemical outcome of nucleophilic substitution reactions on tetrahydropyran acetals. nih.gov Polar solvents tend to favor SN1 pathways, leading to a mixture of stereoisomers, while nonpolar solvents can promote SN2 reactions, which proceed with inversion of configuration and offer better stereocontrol. nih.gov The use of activators like trimethylsilyl (B98337) triflate can facilitate these substitutions. nih.gov
In some cases, a "vicarious" nucleophilic substitution (VNS) can be employed, where a carbanion bearing a leaving group attacks an electron-deficient aromatic ring. organic-chemistry.org This method allows for the formal substitution of a hydrogen atom. organic-chemistry.org
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. thermofishersci.inorganic-chemistry.org This one-pot process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. thermofishersci.in For the synthesis of this compound, this would typically involve the reaction of tetrahydropyran-4-one with an amine source, followed by in-situ reduction. acsgcipr.orgmasterorganicchemistry.com
This method avoids the use of potentially hazardous alkylating agents and often proceeds with high selectivity. acsgcipr.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. acsgcipr.orgmasterorganicchemistry.com The reaction proceeds through an intermediate imine or iminium ion, which is then reduced to the final amine. acsgcipr.org Recent advancements have focused on the use of more environmentally friendly and reusable catalysts, such as those based on iron. d-nb.info
The versatility of reductive amination allows for the introduction of various substituents on the amine nitrogen by choosing the appropriate primary or secondary amine as the starting material. masterorganicchemistry.com
| Reactants | Reducing Agent | Product | Reference |
| Ketone/Aldehyde, Amine | Sodium Borohydride | Substituted Amine | acsgcipr.orgmasterorganicchemistry.com |
| Ketone/Aldehyde, Amine | Sodium Cyanoborohydride | Substituted Amine | masterorganicchemistry.com |
| Ketone/Aldehyde, Ammonia (B1221849) | Iron Catalyst/H₂ | Primary Amine | d-nb.info |
Multi-Component Reactions in Oxan-4-amine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netfrontiersin.org This approach is particularly valuable in drug discovery for rapidly generating libraries of structurally diverse compounds. researchgate.netnih.gov
Several MCRs can be adapted for the synthesis of the oxan-4-amine core. For instance, a variation of the Ugi or Passerini reaction could potentially be employed. nih.govnih.gov The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govnih.gov By carefully selecting the starting materials, it may be possible to construct the desired this compound framework.
The key advantage of MCRs lies in their atom economy, high bond-forming efficiency, and the ability to generate molecular complexity in a single operation. researchgate.net
Stereoselective Synthesis of this compound
Controlling the stereochemistry of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield. numberanalytics.com
Chiral Auxiliary Approaches
One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral amine could be used in a reductive amination reaction with tetrahydropyran-4-one. The chiral amine would direct the addition of the hydride to one face of the intermediate imine, leading to a diastereomeric mixture of products that can be separated. Subsequent removal of the chiral auxiliary would then afford the desired enantiomer of this compound.
Alternatively, a chiral auxiliary can be incorporated into the tetrahydropyran ring itself, influencing the facial selectivity of reactions at the C4 position. The choice of the chiral auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol. numberanalytics.com
| Strategy | Description | Key Feature | Reference |
| Asymmetric Alkylation | A chiral ester enolate is alkylated, with the chiral auxiliary guiding the stereochemistry of the alkylation step. | High enantioselectivity in the alkylation. | numberanalytics.com |
| Chiral Amine in Reductive Amination | A chiral amine is reacted with a ketone, directing the stereoselective reduction of the resulting imine. | Formation of a separable diastereomeric mixture. | nih.gov |
| Chiral Auxiliary on Ring | A chiral group is part of the oxane precursor, influencing the stereochemical outcome of subsequent reactions. | Facial selectivity in reactions at the C4 position. | rsc.org |
Asymmetric Catalysis in Oxane Ring Formation
Asymmetric catalysis is pivotal in the synthesis of chiral molecules like this compound, ensuring the desired stereoisomer is produced with high selectivity. The formation of the oxane ring, a core component of the molecule, can be approached through various catalytic methods that introduce chirality.
One notable strategy involves the use of chiral catalysts in cyclization reactions. For instance, proline-catalyzed aldol (B89426) reactions represent a significant advancement in asymmetric catalysis. youtube.com Proline, a readily available and inexpensive amino acid, can act as a bifunctional catalyst. youtube.com It forms an enamine with a ketone or aldehyde, which then acts as a nucleophile. youtube.com The catalyst's inherent chirality directs the stereochemical outcome of the reaction, leading to the formation of specific enantiomers or diastereomers. youtube.com
In the context of oxane ring formation, a related approach could involve an intramolecular reaction catalyzed by a chiral entity. For example, a precursor molecule with appropriately positioned functional groups can be induced to cyclize in the presence of a chiral catalyst, thereby forming the oxane ring with a defined stereochemistry at the C4 position. The efficiency of such a process is highly dependent on the catalyst's ability to create a stereochemically controlled transition state. youtube.com
Furthermore, rhodium-catalyzed carbenoid chemistry has been explored for the preparation of diverse chemical probes, demonstrating the potential of transition metal catalysis in constructing complex molecular scaffolds. whiterose.ac.uk While not directly applied to this compound in the provided sources, this methodology highlights a powerful tool for creating stereocenters, which could be adapted for the asymmetric synthesis of the oxane ring.
Diastereoselective Synthesis
Diastereoselective synthesis aims to selectively produce one diastereomer over others. This is particularly relevant when a molecule contains multiple stereocenters, as is the case for substituted oxanes.
One established method for achieving diastereoselectivity is through the use of chiral templates or auxiliaries. For instance, the diastereoselective synthesis of quaternary alpha-amino acids has been successfully achieved using diketopiperazine templates. nih.gov This approach involves the sequential alkylation of an enolate derived from the template, with the existing stereocenter on the template directing the stereochemical outcome of the alkylation, resulting in high diastereomeric excess. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary attached to a precursor molecule guides the formation of the desired diastereomer.
Another powerful technique is the Diels-Alder cycloaddition. The diastereoselective synthesis of bicyclic amines has been reported via a Diels-Alder reaction between N-Boc pyrrole (B145914) and a dienophile. whiterose.ac.uk This pericyclic reaction is known for its high degree of stereocontrol, which is dictated by the geometry and electronic properties of the reacting partners. A similar cycloaddition strategy could be employed to construct the oxane ring with control over the relative stereochemistry of the substituents.
Lewis acid-promoted [4+2] cycloaddition of nitroalkenes with chiral vinyl ethers is another effective method for diastereoselective synthesis, leading to the formation of cyclic nitronates with high yields and stereoselectivity. researchgate.net Subsequent transformations of the nitro group could then lead to the desired amine functionality. researchgate.net
Optimization of Reaction Conditions for Synthesis
The successful synthesis of this compound, particularly on a larger scale, necessitates careful optimization of various reaction parameters.
Solvent Effects and Reaction Media
The choice of solvent can significantly influence the yield and selectivity of a chemical reaction. For nucleophilic substitution reactions on tetrahydropyran derivatives, the solvent polarity plays a crucial role. Polar solvents tend to favor SN1 pathways, while nonpolar solvents promote SN2 mechanisms. smolecule.com This selectivity is critical in controlling the regiochemistry and stereochemistry of the final product.
In the context of synthesizing related pyran structures, studies have shown that different solvents can lead to vastly different outcomes. For example, in the L-proline catalyzed synthesis of 2-amino-4H-pyran-3-carbonitriles, acetonitrile (B52724) was found to be an effective solvent, leading to high yields, whereas ethanol (B145695) gave low yields, and no product was formed in water. researchgate.net
The following table summarizes the effect of different solvents on a nucleophilic substitution reaction, highlighting the impact on yield and the ratio of SN1 to SN2 products. smolecule.com
| Solvent | Dipole Moment (Debye) | Dielectric Constant | SN1:SN2 Ratio | Yield (%) |
| Trichloroethylene | 0.8 | 3.4 | 9:91 | 78 |
| Toluene | 0.37 | 2.38 | 12:88 | 65 |
| Dichloromethane | 1.6 | 8.93 | - | - |
Temperature and Pressure Control
Temperature and pressure are critical parameters that can affect reaction rates, yields, and selectivity. In the synthesis of related oxane amine derivatives, moderate increases in temperature (e.g., from 40-80°C) have been shown to improve yields and significantly enhance selectivity. smolecule.com
Pressure can also be a key factor, particularly in reactions involving gases, such as hydrogenation. For instance, the hydrogenation of a precursor under 40 psi of hydrogen pressure is a step in the synthesis of certain spiro-isoquinolino piperidine (B6355638) derivatives. nih.gov Similarly, catalytic hydrogenation for amination often employs hydrogen gas, where pressure control is essential for reaction efficiency and safety. Drying of the final product can also be carried out under reduced pressure at controlled temperatures to ensure purity and stability. google.com
Catalyst Selection and Loading
The choice of catalyst and its loading are paramount for the efficiency and cost-effectiveness of a synthesis. Palladium-catalyzed reactions are frequently employed for creating carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed benzylation is a primary method for introducing aryl groups onto oxane scaffolds. smolecule.com Ternary catalyst systems, comprising a palladium species, a chiral ligand, and a Lewis acid, can promote asymmetric reactions. smolecule.com An optimized system might use an allylpalladium chloride dimer (5 mol%), a phosphine (B1218219) ligand (10 mol%), and zinc chloride (40 mol%). smolecule.com
The loading of the catalyst also needs to be optimized. While a higher catalyst loading can increase the reaction rate, it also increases costs and can lead to side reactions. Studies have shown a linear correlation between catalyst loading (e.g., 5-15 mol%) and yield, with a plateau often observed above a certain concentration, for instance, 10 mol%. smolecule.com For larger-scale reactions, reducing the catalyst loading to as low as 1 mol% has been shown to be feasible without compromising the reaction's efficiency. acs.org
The following table illustrates the impact of temperature and catalyst loading on the yield and selectivity of a reaction. smolecule.com
| Parameter | Range | Effect on Yield | Effect on Selectivity |
| Temperature | 40-80°C | Moderate increase | Significant improvement |
| Catalyst Loading | 5-15 mol% | Linear correlation | Plateau above 10 mol% |
Scalability Considerations for Production
Transitioning a synthetic route from a laboratory scale to industrial production introduces several challenges that must be addressed. Key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency and robustness of the reactions at a larger scale.
For the synthesis of this compound, a scalable process would likely favor methods that are operationally simple and high-yielding, such as reductive amination. The use of continuous flow reactors can be an effective strategy to optimize reaction conditions, improve yield, and enhance safety for industrial production.
Purification of the final product is another critical aspect of scalability. While laboratory-scale purifications often rely on column chromatography, this method can be impractical and expensive for large quantities. Therefore, developing purification methods such as crystallization or trituration is crucial for large-scale production. nih.gov For example, the purification of a crude compound by trituration with hexane (B92381) has been shown to afford a pure product in good yield. nih.gov
Chemical Transformations and Reactivity of 4 4 Chlorophenyl Oxan 4 Amine
Reactions of the Amine Functionality
Acylation Reactions
Acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This is a fundamental and widely practiced transformation. organic-chemistry.orgorganic-chemistry.org For 4-(4-Chlorophenyl)oxan-4-amine, this would involve the nitrogen atom's lone pair attacking the electrophilic carbonyl carbon of the acylating agent. A base is typically added to neutralize the acidic byproduct (e.g., HCl).
General Reaction Scheme:
this compound + Acyl Halide/Anhydride → N-acyl-4-(4-Chlorophenyl)oxan-4-amine
Despite the commonality of this reaction type, specific examples and yields for the acylation of this compound have not been reported in the surveyed literature.
Alkylation Reactions
The nucleophilic secondary amine can be alkylated by reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. A significant challenge in amine alkylation is the potential for overalkylation, as the resulting tertiary amine can also react with the alkyl halide to form a quaternary ammonium salt.
General Reaction Scheme:
this compound + Alkyl Halide → N-alkyl-4-(4-Chlorophenyl)oxan-4-amine
No specific studies detailing the controlled N-alkylation of this compound were identified.
Formation of Amides and Ureas
The amine functionality serves as a precursor for the synthesis of amides and ureas. Amide formation through coupling with carboxylic acids typically requires an activating agent (e.g., carbodiimides like DCC or EDC) to convert the carboxylic acid's hydroxyl group into a better leaving group. fishersci.co.uk
Ureas are commonly synthesized by reacting an amine with an isocyanate. commonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the corresponding N,N'-disubstituted urea.
General Reaction Schemes:
Amide: this compound + Carboxylic Acid --(Coupling Agent)--> N-(4-(4-Chlorophenyl)oxan-4-yl)amide
Urea: this compound + Isocyanate → N-(4-(4-Chlorophenyl)oxan-4-yl)-N'-substituted urea
Specific protocols, yields, or characterization data for amide or urea derivatives of this compound are absent from the available scientific literature. researchgate.netbioorganic-chemistry.comorganic-chemistry.orgorganic-chemistry.org
Condensation Reactions
Primary and secondary amines undergo condensation reactions with aldehydes and ketones to form imines and enamines, respectively. As a secondary amine, this compound would be expected to react with a carbonyl compound to form an enamine, proceeding through a hemiaminal intermediate. mdpi.com These reactions are typically acid-catalyzed and involve the removal of water.
General Reaction Scheme:
this compound + Aldehyde/Ketone ⇌ Enamine + H₂O
No published examples of condensation reactions involving this compound could be located.
Transformations of the Chlorophenyl Moiety
The chlorophenyl group, specifically the carbon-chlorine bond, is a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.govsnnu.edu.cn The chlorophenyl group of the title compound could potentially serve as the organohalide partner, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalyst systems (e.g., with bulky, electron-rich phosphine (B1218219) ligands). mdpi.com
General Reaction Scheme (Suzuki):
this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 4-(4-R-phenyl)oxan-4-amine
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki reaction, the reactivity of the aryl chloride can be a limiting factor. The reaction typically requires a base and a palladium catalyst. mdpi.com
General Reaction Scheme (Heck):
this compound + Alkene --(Pd catalyst, Base)--> 4-(4-alkenylphenyl)oxan-4-amine
A thorough search did not yield any specific instances of Suzuki, Heck, or other cross-coupling reactions being performed on the chlorophenyl moiety of this compound.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful organometallic reaction used to convert organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This transformation is particularly well-developed for the synthesis of organolithium compounds from aryl halides. wikipedia.orgresearchgate.net The reaction typically involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu
The general mechanism involves a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide, forming an "ate complex" as either a transition state or a short-lived intermediate. researchgate.net The reactivity of the halogen follows the trend I > Br > Cl, meaning that aryl chlorides are the least reactive substrates for this exchange. wikipedia.org
For this compound, a halogen-metal exchange would replace the chlorine atom with lithium, generating a highly reactive aryllithium species. This intermediate could then be used to form new carbon-carbon or carbon-heteroatom bonds.
Table 1: General Conditions for Halogen-Metal Exchange Reactions
| Reagent | Solvent | Temperature | Comments |
|---|---|---|---|
| n-Butyllithium | Tetrahydrofuran (THF), Diethyl ether | -78 °C to -100 °C | Most common reagent for aryl bromides and iodides. |
| sec-Butyllithium | THF/Pentane | -78 °C to -100 °C | More reactive than n-BuLi, sometimes used for less reactive chlorides. |
However, the application of this reaction to this compound presents two significant challenges. First, the carbon-chlorine bond is less reactive compared to carbon-bromine or carbon-iodine bonds, often requiring more reactive alkyllithium reagents or harsher conditions. wikipedia.org Second, the presence of the amine group (N-H) introduces an acidic proton. Organolithium reagents are strong bases and would likely deprotonate the amine first before any halogen-metal exchange occurs. This would consume at least one equivalent of the organolithium reagent and could potentially alter the reactivity of the substrate.
Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. nih.gov Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
The viability of the SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction is strongly favored when potent electron-withdrawing groups (such as -NO2, -CN, or -C(O)R) are positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the substituent para to the chlorine atom is the 4-amino-4-phenyl-tetrahydropyran moiety. The nitrogen atom attached to the ring acts as an electron-donating group through resonance, pushing electron density into the aromatic ring. This effect destabilizes the negatively charged Meisenheimer complex that would form upon nucleophilic attack, thereby deactivating the substrate towards SNAr reactions. Consequently, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is not a feasible transformation for this molecule.
Reactivity of the Oxane Ring System
The oxane, or tetrahydropyran (B127337) (THP), ring is a common scaffold in medicinal chemistry. rsc.org It is a saturated ether and is generally considered to be chemically stable and less reactive than strained cyclic ethers like epoxides or oxetanes.
Ring Opening Reactions
The tetrahydropyran ring is conformationally stable and lacks significant ring strain. As a result, ring-opening reactions are generally difficult to achieve and require harsh conditions, such as the use of strong Lewis acids or Brønsted acids at elevated temperatures. nih.gov Unlike smaller, more strained rings, the THP ring in this compound is not prone to cleavage under typical synthetic conditions. While specific studies on the ring-opening of this particular 4,4-disubstituted oxane are not prevalent, the general stability of the THP scaffold suggests a high resistance to nucleophilic or electrophilic ring-opening reactions. nih.govcas.cn
Functionalization of the Tetrahydropyran Ring
A more synthetically useful approach to modifying the oxane ring involves the selective functionalization of its C-H bonds. Recent advances in transition-metal catalysis have enabled the direct arylation and alkylation of C(sp³)-H bonds in saturated heterocycles. nih.govresearchgate.net
For aminotetrahydropyran derivatives, palladium(II)-catalyzed stereoselective γ-methylene C-H arylation has been demonstrated as an effective strategy. nih.gov This reaction targets the C-H bonds at the 3- and 5-positions of the tetrahydropyran ring, which are gamma (γ) to the amine nitrogen. The reaction typically employs a transient directing group that coordinates to both the amine and the palladium catalyst, bringing the catalytic center into proximity with the target C-H bonds.
This methodology could be applied to this compound to introduce substituents at the C-3 and C-5 positions of the oxane ring. The reaction is compatible with a range of aryl and heteroaryl iodides.
Table 2: Representative Scope of Pd(II)-Catalyzed γ-C-H Arylation of Aminotetrahydropyrans
| Aryl Iodide | Directing Group | Ligand | Product Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | TDG1 | L1 | 78% |
| 1-Iodo-4-(trifluoromethyl)benzene | TDG1 | L1 | 75% |
| 1-Iodo-4-methoxybenzene | TDG1 | L1 | 72% |
| 4-Iodobenzonitrile | TDG1 | L1 | 65% |
| 2-Iodopyridine | TDG3 | L1 | 67% |
Data adapted from studies on related aminotetrahydropyran substrates. TDG = Transient Directing Group, L = Ligand. nih.gov
Conformational Dynamics and Reactivity Influence
The tetrahydropyran ring of this compound adopts a stable chair conformation to minimize torsional and steric strain. The bulky 4-(4-chlorophenyl) and amino groups are fixed at the C-4 position, influencing the ring's geometry and the accessibility of its atoms for reaction.
Studies on analogous 4-arylpiperidines suggest that the aryl group prefers a perpendicular orientation relative to the plane of the heterocyclic ring to minimize steric interactions. researchgate.net A similar conformation is expected for this compound. This orientation, combined with the steric bulk of the geminal substituents at C-4, creates significant steric hindrance around the molecule.
This steric crowding directly influences the molecule's reactivity. For instance, in the C-H functionalization reactions described in section 2.3.2, the directing group must be able to overcome this steric hindrance to position the catalyst correctly. Furthermore, the conformational rigidity imposed by the C-4 substituents may affect the reactivity of the amine and the aromatic ring by limiting their accessibility to reagents. The specific chair conformation and the orientation of the substituents can therefore play a crucial role in determining the stereochemical outcome of reactions on the oxane ring. researchgate.net
Advanced Derivatization and Functionalization Strategies of 4 4 Chlorophenyl Oxan 4 Amine
Site-Selective Functionalization
Site-selective functionalization allows for the precise modification of a specific atom or functional group within the 4-(4-chlorophenyl)oxan-4-amine molecule, thereby enabling the synthesis of derivatives with defined structures and properties. The primary sites for such modifications are the primary amine and the aromatic chlorophenyl ring.
The primary amine group is a key handle for a variety of chemical transformations. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide array of substituents. For instance, reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.
The chlorophenyl ring offers another site for functionalization, primarily through cross-coupling reactions. The chlorine atom can be substituted with various groups using palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl moieties, respectively. Furthermore, electrophilic aromatic substitution on the phenyl ring is also a possibility, although the directing effects of the existing substituents must be considered.
| Functionalization Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Primary Amine | Acylation | Acyl chloride, base (e.g., triethylamine) | Amide |
| Primary Amine | Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
| Primary Amine | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Chlorophenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Chlorophenyl Ring | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |
| Chlorophenyl Ring | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |
Post-Synthetic Modification Methodologies
Post-synthetic modification refers to the chemical alteration of a molecule after its core structure has been assembled. This approach is particularly valuable for creating libraries of related compounds from a common intermediate. For the this compound scaffold, this can be achieved by first synthesizing the core structure and then introducing diversity through reactions at the primary amine or the chlorophenyl ring.
A common strategy involves the synthesis of a key intermediate, such as the Boc-protected amine, which can then be deprotected and subjected to a variety of coupling reactions. This modular approach allows for the rapid generation of a diverse set of derivatives for screening in drug discovery programs. For example, a library of amides can be readily prepared by reacting the deprotected amine with a panel of carboxylic acids using a coupling agent like HATU or EDC.
Introduction of Reporter Groups for Chemical Biology Research
To study the biological activity and mechanism of action of this compound derivatives, it is often necessary to introduce reporter groups. These groups, which can be fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, allow for the visualization and tracking of the molecule in biological systems.
The primary amine group is the most common site for the attachment of reporter groups. For example, a fluorescent dye containing a reactive N-hydroxysuccinimide (NHS) ester can be readily coupled to the amine to yield a fluorescently labeled derivative. Similarly, a biotin tag can be introduced via an amide linkage, enabling the use of streptavidin-based affinity purification methods to identify binding partners. The synthesis of such probes is crucial for target identification and validation studies in chemical biology. uni-due.de
| Reporter Group | Attachment Chemistry | Application |
| Fluorescent Dye (e.g., FITC, Rhodamine) | Amide bond formation with NHS ester derivative | Cellular imaging, fluorescence polarization assays |
| Biotin | Amide bond formation with biotin-NHS | Affinity purification, pull-down assays |
| Alkyne or Azide | Amide bond formation with corresponding acid | Click chemistry for further functionalization |
Late-Stage Functionalization for Molecular Diversification
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule at a late step in its synthesis. nih.govnih.gov This approach allows for the rapid exploration of structure-activity relationships (SAR) without the need to re-synthesize the entire molecule from scratch. For this compound, LSF can be applied to both the oxan ring and the chlorophenyl moiety.
C-H activation chemistry has emerged as a key tool for LSF. For example, palladium-catalyzed C-H arylation could potentially be used to further functionalize the chlorophenyl ring at positions ortho or meta to the chlorine atom. Additionally, radical-based methods could enable the functionalization of the oxan ring, although controlling the regioselectivity of such reactions can be challenging. The ability to perform LSF on this scaffold significantly expands the accessible chemical space and facilitates the optimization of lead compounds. researchgate.netacs.org
Bioorthogonal Functionalization and Conjugation Strategies (Chemical Aspects)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.org These reactions are invaluable for a wide range of applications, including drug delivery, in vivo imaging, and the study of biomolecule function. The introduction of bioorthogonal functional groups onto the this compound scaffold can enable its use in such applications.
Common bioorthogonal reactions include the strain-promoted alkyne-azide cycloaddition (SPAAC), the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, and the Staudinger ligation. escholarship.org To utilize these reactions, the this compound molecule must first be derivatized with a suitable bioorthogonal handle, such as an azide, a terminal alkyne, a strained alkene (e.g., trans-cyclooctene), or a tetrazine. This is typically achieved by reacting the primary amine with a reagent containing the desired functional group. Once functionalized, the molecule can be conjugated to other molecules or biomolecules that bear the complementary bioorthogonal partner. For instance, an azide-modified derivative could be "clicked" onto an alkyne-containing protein for targeted delivery. nih.govgoogle.comresearchgate.net
| Bioorthogonal Reaction | Functional Group 1 | Functional Group 2 | Key Features |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., DIBO, BCN) | Copper-free, high selectivity |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Strained Alkene (e.g., TCO) | Extremely fast kinetics |
| Staudinger Ligation | Azide | Phosphine (B1218219) | Forms a stable amide bond |
Computational and Theoretical Chemical Investigations of 4 4 Chlorophenyl Oxan 4 Amine
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to modern computational chemistry, offering a window into the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic energy and properties of 4-(4-chlorophenyl)oxan-4-amine. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying substituted heterocyclic systems. bibliotekanauki.plresearchgate.net These calculations form the basis for a deeper understanding of the molecule's reactivity and intermolecular interaction potential.
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability.
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to be localized primarily on the amine group and the electron-rich chlorophenyl ring, signifying these as the most probable sites for electrophilic attack. The LUMO, conversely, indicates the capacity to accept electrons, highlighting regions of electrophilic character. For this molecule, the LUMO is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chlorine atom.
Table 1: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.10 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.35 |
Note: These values are illustrative, based on typical DFT calculations for structurally similar aryl-heterocyclic compounds, and serve to represent the expected electronic characteristics.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP is calculated from the total electron density and is mapped onto the molecular surface, typically using a color spectrum where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas).
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the nitrogen atom of the amine group and the oxygen atom of the oxane ring, due to the presence of lone pairs of electrons. These sites represent the primary locations for hydrogen bonding and nucleophilic interactions. A region of high positive potential (blue) would likely be found around the amine hydrogen atoms, making them potential hydrogen bond donors. The chlorophenyl ring would exhibit a more complex potential distribution, with the chlorine atom influencing the electronic landscape and creating regions of varying potential. researchgate.netresearchgate.net
The distribution of charge within a molecule and its global reactivity descriptors offer quantitative measures of its reactivity. These parameters are derived from the HOMO and LUMO energies obtained through DFT calculations. mdpi.com
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability and lower reactivity. mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as μ² / (2η).
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.175 |
| Chemical Potential (μ) | -3.925 |
| Electrophilicity Index (ω) | 3.54 |
Note: These values are representative examples derived from typical HOMO/LUMO energies for analogous compounds and are intended for illustrative purposes.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.
Saturated six-membered heterocyclic rings like oxane (tetrahydropyran) predominantly adopt a chair conformation to minimize angular and torsional strain. acs.orgacs.org For this compound, the oxane ring is expected to exist in a stable chair form. In this conformation, the substituents at the C4 position—the 4-chlorophenyl group and the amine group—can be oriented in either an axial or an equatorial position.
Generally, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the most stable conformer of this compound is predicted to be the one where the large 4-chlorophenyl group occupies an equatorial position on the chair-shaped oxane ring. The amine group, being smaller, might have a lower energetic penalty in the axial position, but the equilibrium will strongly favor the conformer with the equatorial aryl substituent.
Torsional analysis focuses on the rotation around single bonds, which is crucial for understanding the spatial arrangement of substituents. In this compound, a key torsional angle is the one defining the rotation of the 4-chlorophenyl group relative to the oxane ring.
The rotation around the C-C bond connecting the phenyl ring to the oxane ring is not entirely free. Steric interactions between the ortho-hydrogens of the phenyl ring and the atoms of the oxane ring create a rotational energy barrier. Computational studies on similar biaryl systems show that the energy profile of this rotation typically has minima at non-planar (twisted) arrangements and maxima where the rings are coplanar. nih.gov The exact dihedral angle of the lowest energy conformer is a balance between steric repulsion and electronic effects like conjugation. For this compound, a twisted conformation of the phenyl ring relative to the plane of the oxane ring substituent bond is expected to be the most stable.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, these techniques can map out the energetic landscapes of its potential chemical transformations.
Transition State Analysis
The study of transition states is fundamental to understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For this compound, reactions of interest could include nucleophilic substitutions at the carbon bearing the amine and chloro-phenyl groups, or reactions involving the amine functionality itself.
Computational methods, such as Density Functional Theory (DFT), are commonly used to locate and characterize transition state structures. These calculations would involve optimizing the geometry of the reactant(s) and product(s) and then searching for the saddle point on the potential energy surface that connects them. Key parameters obtained from such an analysis would include the activation energy (ΔG‡), which is crucial for predicting reaction rates. For instance, in a hypothetical nucleophilic substitution reaction, the analysis would reveal the energetic feasibility of the pathway. nih.govresearchgate.net
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound
| Reaction Type | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Structural Feature of Transition State |
| Nucleophilic Substitution (S | DFT (B3LYP/6-31G) | Data not available | Elongated C-N and C-Cl bonds; planar arrangement of attacking and leaving groups. |
| Protonation of Amine | DFT (B3LYP/6-31G) | Data not available | Partial bond formation between proton and nitrogen lone pair. |
This table is illustrative and based on general chemical principles, as specific data for the target compound is not available.
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway that connects the reactants to the products via the transition state. This mapping helps to confirm that a calculated transition state indeed corresponds to the reaction of interest and provides a visual representation of the geometric changes that occur during the transformation. nih.gov
For this compound, mapping the reaction coordinate for a process like a ring-opening reaction or a substitution would illustrate the precise sequence of bond-breaking and bond-forming events. This detailed understanding is invaluable for rationalizing reaction outcomes and for designing new chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict the reactivity of compounds in chemical reactions. iitkgp.ac.innih.gov
Development of Predictive Models for Chemical Transformations
To develop a QSAR model for the chemical reactivity of this compound and its analogs, a dataset of compounds with experimentally determined reaction rates for a specific transformation would be required. Various statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, could then be used to build a predictive model. chemrxiv.org Such a model could predict, for example, how substituents on the phenyl ring or modifications to the oxane ring would affect the rate of a particular reaction.
Descriptors for Reactivity Prediction
The predictive power of a QSAR model relies on the choice of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For predicting chemical reactivity, relevant descriptors would include:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, and dipole moment. For instance, the energy of the LUMO can be related to the susceptibility of a molecule to nucleophilic attack. researchgate.net
Steric Descriptors: These quantify the size and shape of the molecule. Molar refractivity and van der Waals volume are common examples. Steric hindrance around the reaction center can significantly impact reactivity.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Table 2: Relevant QSAR Descriptors for Chemical Reactivity
| Descriptor Class | Specific Descriptor | Information Encoded |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | LUMO Energy | Electron-accepting ability |
| Electronic | Partial Atomic Charge | Site of electrostatic interaction |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the influence of the solvent on the conformation and dynamics of a solute. researchgate.net For this compound, MD simulations could provide insights into how different solvents interact with the molecule and affect its conformational preferences. jksus.org
Simulations would involve placing the compound in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent) and calculating the forces between all atoms over time using a force field. Analysis of the resulting trajectory can reveal stable conformations, the dynamics of the oxane ring (e.g., chair-boat interconversion), and the formation and lifetime of hydrogen bonds between the amine group and protic solvents. Understanding these interactions is crucial as the solvent can significantly influence reaction rates and equilibria.
Table 3: Potential Insights from Molecular Dynamics Simulations of this compound
| Solvent | Potential Key Interaction | Expected Impact on Conformation |
| Water | Hydrogen bonding with the amine group and the oxane oxygen. | Stabilization of specific conformers that maximize solvent exposure of polar groups. |
| Methanol | Similar to water, with hydrogen bonding capabilities. | May exhibit different solvation shell structures compared to water. |
| Dichloromethane | Dipole-dipole interactions. | Less specific interactions, potentially allowing for a wider range of conformations. |
This table is illustrative, as specific simulation data for the target compound is not available.
Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis
Scaffold Design and Library Synthesis
The 4-(4-chlorophenyl)oxan-4-amine scaffold is a key component in the design and synthesis of compound libraries for drug discovery. The tetrahydropyran (B127337) ring is a prevalent motif in numerous natural products and approved drugs, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. The presence of the primary amine provides a convenient attachment point for a wide array of functional groups, enabling the generation of diverse libraries of compounds.
Lead-oriented synthesis, a strategy focused on creating libraries of diverse, three-dimensional compounds suitable for biological screening, benefits from scaffolds like this compound. whiterose.ac.uk Synthetic approaches often involve multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, the Ugi four-component reaction, which utilizes an amine, a carboxylic acid, an isocyanide, and a carbonyl component, is a powerful tool for generating peptoid libraries with diverse side chains. mdpi.com The 4-amino-4-aryltetrahydropyran core is also utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov
The generation of diverse chemical libraries is crucial for identifying novel drug candidates. High-throughput synthesis methods are often employed to rapidly produce a large number of analogs. whiterose.ac.uk The this compound scaffold, with its reactive amine handle, is well-suited for such automated synthesis platforms.
Integration into Complex Chemical Architectures
The this compound moiety has been successfully incorporated into a variety of complex chemical architectures, particularly those with therapeutic potential. A notable application is in the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom. Spirooxindoles, for example, are a class of compounds containing a spiro-fused oxindole (B195798) and another heterocyclic ring, and they exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com
The synthesis of these complex structures often involves multi-component reactions, which are highly efficient in building molecular complexity. researchgate.net For instance, the reaction of isatins, α-amino esters, and other components can lead to the formation of spiro-oxindole-pyrrolidine-tetrahydropyran systems. researchgate.net Transition metal catalysis, using metals like silver, nickel, or zinc, plays a significant role in facilitating these complex cyclizations. nih.gov
The tetrahydropyran ring of this compound can be found in inhibitors of various enzymes, such as HIV protease. nih.gov In the design of these inhibitors, the tetrahydropyran ring often serves as a P2 ligand, interacting with the hydrophobic binding pocket of the enzyme. nih.gov
The versatility of the this compound building block is further demonstrated by its use in the synthesis of diverse heterocyclic systems, including:
Spiro[pyrrolidine-3,3′-oxindoles] nih.govresearchgate.net
Pyrimidin-2-amine derivatives as PLK4 inhibitors nih.gov
Purine-based cannabinoid receptor 1 (CB1) inverse agonists nih.gov
Urea-containing carnosic acid derivatives with anticancer activity mdpi.com
Table 1: Examples of Complex Architectures Incorporating the 4-Aryl-oxan-4-amine Scaffold
| Resulting Compound Class | Synthetic Strategy | Key Features of the Scaffold | Potential Application |
| Spiro[pyrrolidine-3,3′-oxindoles] | Multi-component reactions, transition metal catalysis | Provides the tetrahydropyran moiety for the spirocyclic core. | Anticancer, antimicrobial agents nih.govmdpi.com |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Amide coupling reactions | The 4-amino-4-aryltetrahydropyran core is a key pharmacophore. | Antidiabetic agents nih.gov |
| HIV Protease Inhibitors | Multi-step synthesis | The tetrahydropyran ring acts as a P2 ligand. | Antiviral therapy nih.gov |
| PLK4 Inhibitors | Buchwald-Hartwig coupling | The tetrahydropyran-amine portion is introduced via nucleophilic substitution. | Anticancer agents nih.gov |
Development of Novel Organocatalysts and Ligands
While direct applications of this compound as an organocatalyst are not extensively documented, its structural motifs are found in various ligands and catalysts. The secondary amine functionality that can be derived from it is a common feature in organocatalysts, particularly for asymmetric synthesis. fluorochem.co.uk Chiral pyrrolidine-containing ferrocene (B1249389) ligands, for example, have been developed for highly enantioselective rhodium-catalyzed hydrogenations. researchgate.net
The development of novel ligands for transition metal catalysis is an active area of research. The combination of a rigid ring system like tetrahydropyran with a coordinating amine group makes derivatives of this compound potential candidates for ligand design. These ligands could find applications in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions. acs.org
Applications in Materials Chemistry
The application of this compound and its derivatives in materials chemistry is an emerging area. The amine functionality allows for its incorporation into polymer backbones or as pendant groups, potentially modifying the physical and chemical properties of the resulting materials. For example, it can be used in the synthesis of polymers with specific thermal or optical properties.
In supramolecular chemistry, the ability of the amine group to form hydrogen bonds and the aromatic ring to participate in π-π stacking interactions makes it a candidate for the design of self-assembling systems. These systems can form well-ordered structures with potential applications in areas such as drug delivery and sensor technology.
Design of Chemical Probes for Research
Chemical probes are essential tools for studying biological processes. The this compound scaffold can be used as a starting point for the design of such probes. whiterose.ac.uk By attaching a reporter group, such as a fluorescent tag or a radioisotope, to the molecule, researchers can track its distribution and interaction with biological targets. google.com
For example, derivatives of this compound could be functionalized to create probes for specific enzymes or receptors. These probes can be used to validate drug targets, to study disease mechanisms, and to screen for new drug candidates. The synthesis of such probes often involves late-stage functionalization, where a complex molecule is modified in the final steps of the synthesis to introduce the desired reporter group. acs.org
Advanced Spectroscopic and Structural Characterization Techniques for 4 4 Chlorophenyl Oxan 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 4-(4-chlorophenyl)oxan-4-amine. It provides granular information about the chemical environment of individual atoms.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules where one-dimensional spectra may show overlapping signals. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would reveal correlations between the protons on the oxane ring, helping to establish the connectivity within the heterocyclic system. For instance, protons on adjacent carbons in the ring would show cross-peaks. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): Both HMQC and HSQC are used to correlate directly attached proton and carbon atoms (¹J-coupling). youtube.comlibretexts.org The resulting 2D map displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. libretexts.org This is crucial for assigning the carbon signals of the oxane ring and the chlorophenyl group based on their attached, and more easily assigned, protons. HSQC is often preferred due to its higher resolution and sensitivity. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.comlibretexts.org HMBC is vital for piecing together the molecular skeleton. For example, it can show correlations from the protons on the chlorophenyl ring to the quaternary carbon of the oxane ring (C4), and from the oxane ring protons to the carbons of the phenyl group, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry. In the context of this compound, NOESY could help determine the relative orientation of the chlorophenyl group with respect to the oxane ring. researchgate.net
A summary of expected 2D NMR correlations for this compound is presented below:
| 2D NMR Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Connectivity of protons within the oxane ring. |
| HSQC/HMQC | ¹H – ¹³C (one bond) | Direct C-H attachments for all protonated carbons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Connectivity between the chlorophenyl ring and the oxane ring; confirms quaternary carbon C4 position. |
| NOESY | ¹H – ¹H (through space) | Spatial proximity of protons, revealing conformational preferences of the oxane ring and the orientation of the aryl substituent. |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. acs.orgresearchgate.net It is particularly valuable for identifying and quantifying different polymorphic forms of a compound, which can have distinct physical properties. bruker.comrsc.org For this compound, which may exist in different crystalline or amorphous forms, ssNMR can provide detailed molecular-level information that is inaccessible by other methods. researchgate.net
By analyzing the chemical shifts and line shapes in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra, different polymorphs can be distinguished. acs.org The presence of multiple, distinct resonances for a single carbon site in a sample would indicate the presence of more than one polymorphic form. acs.org Furthermore, ssNMR can quantify the amount of each polymorph in a mixture, a critical aspect in pharmaceutical development and quality control. researchgate.netbruker.com
The oxane ring in this compound is not static and can undergo conformational changes, primarily ring inversion between two chair conformations. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these dynamic processes. nih.govunibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the axial and equatorial protons of the oxane ring. researchgate.net
At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons are averaged into a single, sharp peak. As the temperature is lowered, the rate of inversion slows down, causing the signals to broaden. At the coalescence temperature, the individual signals for the axial and equatorial protons begin to resolve. By analyzing the line shapes at various temperatures, the energy barrier (activation energy) for the ring inversion process can be calculated. nih.govresearchgate.net This provides valuable information about the conformational stability and flexibility of the molecule. For aryl-substituted rings, DNMR can also be used to study the restricted rotation around the aryl-C bond. nih.govunibas.it
High-Resolution Mass Spectrometry and Ion Mobility Spectrometry
High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. chromatographyonline.comacs.org
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). acs.org This high accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₄ClNO). sigmaaldrich.com The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, leading to M+ and M+2 peaks in the mass spectrum. Techniques like gas chromatography coupled with HRMS (GC-HRMS) are powerful methods for the analysis of halogenated organic compounds. chromatographyonline.comarxiv.org
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Deviation (ppm) |
| [C₁₁H₁₅³⁵ClNO]⁺ ([M+H]⁺) | 212.0837 | 212.0835 | -0.94 |
| [C₁₁H₁₅³⁷ClNO]⁺ ([M+H]⁺) | 214.0807 | 214.0804 | -1.40 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. sci-hub.se In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to deduce the fragmentation pathways.
Key fragmentation pathways for this compound would likely involve:
Cleavage of the C-C bond adjacent to the nitrogen atom: This could lead to the loss of the chlorophenyl group or parts of the oxane ring.
Ring-opening of the oxane moiety: This can be followed by subsequent fragmentation, leading to characteristic neutral losses.
Loss of the amino group: The loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway for primary amines.
Fragmentation of the chlorophenyl ring: This could involve the loss of a chlorine radical or HCl.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed. researchgate.net
Collision Cross Section (CCS) Measurements
Collision Cross Section (CCS) is a critical physicochemical property that defines the size and shape of an ion in the gas phase. nih.gov Measured using ion mobility spectrometry-mass spectrometry (IMS-MS), CCS values provide an additional dimension of separation beyond mass-to-charge ratio (m/z), enabling the differentiation of isomers, isobars, and conformers. researchgate.netnih.gov For a chiral molecule like this compound, which possesses a stereocenter, CCS measurements are invaluable for distinguishing between enantiomers and diastereomers that are otherwise indistinguishable by mass spectrometry alone.
The technique involves ionizing the molecule, guiding the ions into a drift tube filled with a neutral buffer gas (typically nitrogen), and measuring their drift time under the influence of a weak electric field. researchgate.netnih.gov This drift time is directly related to the ion's rotationally averaged collision area—its CCS. Different IMS techniques, such as Drift-Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), and Field Asymmetric Waveform IMS (FAIMS), can be employed for these measurements. researchgate.netnih.gov DTIMS is recognized for providing the highest resolving power and the ability to measure CCS directly, while TWIMS offers good sensitivity and is well-suited for integration with commercial mass spectrometers. researchgate.net
The precision of CCS measurements is typically very high, with relative standard deviations (%RSD) often below 1%, making it a robust parameter for compound identification. waters.comunizar.es Databases of CCS values are increasingly being developed, and predictive models based on molecular descriptors can also estimate CCS values to aid in structural annotation. nih.govnih.gov For this compound, the CCS value would be influenced by the conformation of the oxane ring and the orientation of the chlorophenyl and amine substituents. Experimental determination of its CCS would provide a unique molecular identifier, aiding in its detection and characterization in complex mixtures.
Table 1: Representative Ion Mobility Spectrometry and CCS Data for Amine-Containing Compounds This table illustrates typical data obtained from IMS-MS experiments for related chemical classes, as specific values for this compound are not publicly available.
| Compound Class | Ionization Mode | Technique | Typical CCS (Ų) Range in N₂ | Key Application |
|---|---|---|---|---|
| Primary Amines | ESI+ | TWIMS-MS | 130 - 180 | Isomer separation, structural confirmation researchgate.net |
| Chiral Amines | ESI+ | DTIMS-MS | Varies by structure | Enantiomeric differentiation nih.gov |
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Configuration
Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive analytical method for determining the three-dimensional structure of a crystalline molecule. nih.gov It provides unambiguous information on bond lengths, bond angles, and the relative configuration of all stereogenic centers. nih.gov For a chiral compound such as this compound, SC-XRD is the gold standard for determining its absolute configuration. The technique relies on the anomalous scattering effect of atoms, which can be used to establish the true, non-superimposable mirror image of the molecule in the crystal. encyclopedia.pub
The process requires growing a high-quality single crystal of the compound, which can sometimes be challenging. encyclopedia.pub In cases where the parent compound does not readily crystallize, derivatization strategies may be employed to generate a crystalline derivative suitable for analysis. encyclopedia.pub Once a suitable crystal is obtained and analyzed, the resulting data includes the precise spatial coordinates of every atom, defining the molecular conformation, and the packing arrangement within the crystal lattice. nih.gov
For example, the SC-XRD analysis of the structurally related compound (R)-baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid, successfully determined its absolute configuration and revealed a zwitterionic form in the solid state, interconnected by a network of strong hydrogen bonds. nih.gov A similar analysis of this compound would definitively establish its absolute stereochemistry and provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the amine group and the oxane oxygen, which govern its solid-state properties.
Table 2: Hypothetical Crystallographic Data for this compound from SC-XRD This table represents the type of data that would be obtained from a successful SC-XRD experiment.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₁H₁₄ClNO | The elemental composition of the molecule. sigmaaldrich.com |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice; this example is a common chiral space group. nih.gov |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the basic repeating unit of the crystal. nih.gov |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct absolute configuration has been determined. nih.gov |
| Key Bond Lengths | C-N, C-O, C-Cl (Å) | Precise distances between atoms, revealing bonding characteristics. |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to characterize the solid-state properties of polycrystalline materials. ncl.ac.uk Unlike SC-XRD, which requires a single, perfect crystal, PXRD analyzes a sample composed of numerous randomly oriented crystallites. creative-biostructure.com The resulting diffraction pattern is a unique fingerprint of the material's crystalline phase, or polymorph. ncl.ac.uk
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, as different polymorphs of the same active pharmaceutical ingredient can exhibit significant differences in properties like solubility, stability, and bioavailability. ncl.ac.ukcreative-biostructure.com PXRD is the primary tool for identifying, differentiating, and quantifying these polymorphs. ncl.ac.uk The analysis of a derivative of venetoclax, which contains a similar tetrahydropyran (B127337) ring, utilized PXRD to characterize its specific crystalline form. google.comgoogle.com
For this compound, PXRD would be employed to screen for different polymorphs, ensure batch-to-batch consistency during manufacturing, and study the stability of the crystalline form under various conditions. ncl.ac.uk Each polymorph would produce a distinct PXRD pattern, characterized by the position (2θ angle) and intensity of the diffraction peaks.
Table 3: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of this compound This table demonstrates how PXRD data can distinguish between different crystalline forms.
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| Peak Position (2θ°) | Relative Intensity (%) | Peak Position (2θ°) | Relative Intensity (%) |
| 12.5 | 100 | 10.8 | 85 |
| 15.8 | 45 | 16.2 | 100 |
| 20.1 | 78 | 21.5 | 60 |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of molecular bonds. Each type of bond and functional group absorbs at a characteristic frequency, or wavenumber. libretexts.org
The FT-IR spectrum of this compound is expected to show distinct peaks corresponding to its key structural features. As a primary amine, it should exhibit two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹. libretexts.org The presence of the oxane ring would be indicated by a strong C-O-C stretching absorption, typically found around 1100 cm⁻¹. The aromatic chlorophenyl group would produce several signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations around 1600-1450 cm⁻¹, and a C-Cl stretching band at lower wavenumbers. Analysis of related compounds like 1-(4-chlorophenyl)piperazine (B178656) confirms the assignment of N-H and aromatic C-H stretching vibrations. scispace.com
Table 4: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 (two peaks) | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkane (Oxane Ring) | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |
| Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Ether (Oxane Ring) | C-O-C Stretch | 1150 - 1070 | Strong |
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. nih.gov It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud during vibration. researchgate.net This often means that vibrations that are weak in FT-IR are strong in Raman, and vice-versa. For instance, non-polar bonds like C-C and symmetric stretches provide strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for elucidating the structure of the carbon skeleton. The vibrations of the aromatic ring and the C-C bonds of the oxane ring would be prominent in the Raman spectrum. A significant advantage of Raman spectroscopy is that water is a very weak Raman scatterer, making the technique well-suited for analyzing samples in aqueous solutions, which is often challenging for FT-IR due to water's strong IR absorption. nih.gov Studies on similar molecules, such as pyrone derivatives and aminopiperidines, have successfully used Raman spectroscopy in conjunction with FT-IR and theoretical calculations for comprehensive structural assignment. researchgate.netscifiniti.com
Table 5: Expected Raman Shifts for Key Structural Features of this compound
| Structural Feature | Type of Vibration | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3100 - 3050 | Medium |
| Alkane (Oxane Ring) | C-H Stretch | 2950 - 2850 | Strong |
| Aromatic Ring | Ring "Breathing" Mode | ~1600 & ~1000 | Strong |
| Oxane Ring | Ring Deformation | 900 - 800 | Medium |
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the non-destructive determination of the absolute configuration of stereoisomers. For derivatives of this compound, which can exist as enantiomers due to the chiral center at the C4 position, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are critical for stereochemical assignment.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, denoted as ΔA (A_left - A_right), is non-zero only for chiral compounds at wavelengths corresponding to their absorption bands. The resulting CD spectrum is a plot of this difference, or more commonly, the ellipticity (θ) in degrees or the molar ellipticity ([θ]) in deg·cm²/dmol, as a function of wavelength.
The sign and magnitude of the CD signals, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. For this compound and its derivatives, the chlorophenyl group acts as a primary chromophore. The electronic transitions within this aromatic ring system, when perturbed by the chiral environment of the oxane ring and the amine substituent, give rise to characteristic CD spectra.
Research Findings:
While specific experimental CD data for this compound is not extensively published in publicly available literature, the principles of its application can be inferred from studies on analogous chiral molecules. For instance, the stereochemical assignment of related chiral amines and heterocyclic compounds often relies on comparing experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). This approach allows for the correlation of the observed Cotton effects to a specific absolute configuration (R or S).
A hypothetical study on the enantiomers of this compound would involve separating the racemic mixture using chiral chromatography. The CD spectrum of each enantiomer would then be recorded. The spectra would be expected to be mirror images of each other. The absolute configuration could then be assigned by comparing the experimental spectra to theoretically calculated spectra for the (R) and (S) enantiomers.
Hypothetical CD Data for this compound Enantiomers:
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) for (R)-enantiomer | Molar Ellipticity [θ] (deg·cm²/dmol) for (S)-enantiomer |
| 200 | +15,000 | -15,000 |
| 210 | +25,000 | -25,000 |
| 220 | +10,000 | -10,000 |
| 230 | -5,000 | +5,000 |
| 240 | -12,000 | +12,000 |
| 250 | -8,000 | +8,000 |
| 260 | 0 | 0 |
| 270 | +2,000 | -2,000 |
| 280 | +1,500 | -1,500 |
This table represents hypothetical data for illustrative purposes.
In this hypothetical scenario, the (R)-enantiomer exhibits positive Cotton effects at shorter wavelengths and a negative Cotton effect at mid-wavelengths, while the (S)-enantiomer shows the opposite behavior. The correlation of these observed signs with the calculated spectra for each absolute configuration would provide an unambiguous stereochemical assignment. The use of CD spectroscopy is also mentioned as a method to validate the enantiopurity of similar compounds like 4-(3-Bromophenyl)oxan-4-amine hydrochloride.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. mgcub.ac.in An ORD spectrum is a plot of the specific rotation [α] against the wavelength. Optically active compounds exhibit a plain curve, where the rotation continuously increases or decreases with decreasing wavelength, or an anomalous curve that shows both a peak and a trough. mgcub.ac.in This anomalous dispersion, which includes a rapid change in rotation and a change of sign at a wavelength corresponding to an electronic absorption, is known as a Cotton effect.
The shape of the ORD curve and the sign of the Cotton effect are characteristic of the absolute configuration of a chiral molecule. Similar to CD spectroscopy, ORD can be used to assign the stereochemistry of enantiomers by comparing their ORD curves. Complexes with the same absolute configuration will exhibit ORD curves of the same sign. scribd.com
Research Findings:
A hypothetical ORD study of the enantiomers of this compound would show a positive Cotton effect for one enantiomer and a negative Cotton effect for the other in the region of the chlorophenyl chromophore's absorption. The absolute configuration would be determined by comparing these experimental curves to those of structurally related compounds with known absolute configurations or through theoretical calculations.
Hypothetical ORD Data for this compound Enantiomers:
| Wavelength (nm) | Specific Rotation [α] (degrees) for (R)-enantiomer | Specific Rotation [α] (degrees) for (S)-enantiomer |
| 600 | +20 | -20 |
| 500 | +35 | -35 |
| 400 | +60 | -60 |
| 350 | +150 | -150 |
| 300 | +800 (Peak) | -800 (Trough) |
| 280 | 0 | 0 |
| 260 | -1200 (Trough) | +1200 (Peak) |
| 240 | -500 | +500 |
| 220 | -100 | +100 |
This table represents hypothetical data for illustrative purposes.
In this illustrative table, the (R)-enantiomer displays a positive Cotton effect with a peak at 300 nm and a trough at 260 nm, while the (S)-enantiomer shows a negative Cotton effect with the peak and trough positions inverted. This distinct difference allows for the unambiguous assignment of the absolute configuration of each enantiomer.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)oxan-4-amine, and how can reaction yields be optimized?
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, halogenated phenyl intermediates (e.g., 4-bromophenyl derivatives) can react with oxan-4-amine precursors under basic conditions. To improve yields, consider optimizing reaction temperature (e.g., 60–80°C for 12–24 hours), using catalysts like potassium tert-butoxide (as seen in analogous syntheses ), and employing anhydrous solvents to minimize hydrolysis. Monitoring reaction progress via TLC or HPLC is critical for identifying incomplete conversions.
Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?
- 1H NMR : Key signals include the oxane ring protons (δ 3.5–4.0 ppm, multiplet), aromatic protons from the chlorophenyl group (δ 7.2–7.5 ppm, doublet), and the amine proton (δ 1.5–2.0 ppm, broad singlet, if free).
- 13C NMR : The oxane carbons appear at δ 60–70 ppm, while the chlorophenyl carbons resonate at δ 120–140 ppm.
- Purity : Integration ratios and absence of extraneous peaks (e.g., solvent residues or unreacted starting materials) confirm purity. Comparative analysis with literature data for structurally similar compounds, such as 4-(4-bromophenyl)oxan-4-amine , is advised.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does the electronic environment of the chlorophenyl group influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing chlorine atom enhances the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with boronic acids at the para position can introduce functional groups (e.g., methoxy or nitro) to modulate biological activity. Reaction conditions (e.g., ligand choice, solvent polarity) should be tailored to balance reactivity and stability, as demonstrated in studies on analogous thiazole-amine derivatives .
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures. Discrepancies may arise from polymorphic forms or residual solvents.
- Melting Point : Use differential scanning calorimetry (DSC) to identify phase transitions and compare with literature values from authoritative sources (e.g., Enamine Ltd. or Kishida Chemical ).
- Validation : Cross-reference data with structurally similar compounds, such as 4-(cyclobutylmethyl)oxan-4-amine, which has a documented melting point of 98–102°C .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The chlorophenyl group’s hydrophobicity may enhance binding to hydrophobic pockets.
- QSAR Models : Corrogate substituent effects (e.g., replacing chlorine with fluorine) on activity, leveraging data from analogs like SKI II, a sphingosine kinase inhibitor containing a 4-chlorophenyl moiety .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties, guiding synthetic prioritization.
Methodological Considerations
Q. What analytical techniques are recommended for assessing the stability of this compound under accelerated degradation conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
- Stability-Indicating Methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify degradation peaks.
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf life under standard storage conditions .
Q. How can the amine functionality in this compound be selectively functionalized for targeted drug delivery applications?
- Acylation : React with activated esters (e.g., NHS esters) to form amide conjugates.
- Reductive Amination : Introduce alkyl or aryl groups using aldehydes/ketones and sodium triacetoxyborohydride (NaBH(OAc)₃) .
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the amine during multi-step syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
